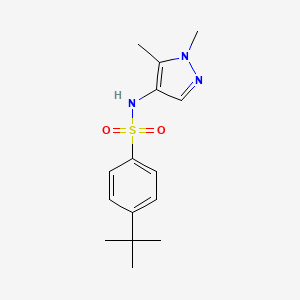![molecular formula C10H13NO5S B7518217 [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid
Übersicht
Beschreibung
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid, commonly known as MSMA, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MSMA has been extensively studied for its biochemical and physiological effects on various organisms, including humans.
Wirkmechanismus
The mechanism of action of MSMA involves the inhibition of the enzyme glutathione reductase, which is essential for the detoxification of reactive oxygen species in cells. This inhibition leads to the accumulation of oxidative stress in cells, ultimately resulting in cell death. MSMA has also been shown to inhibit the activity of other enzymes involved in the metabolism of reactive oxygen species, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
MSMA has been shown to have a wide range of biochemical and physiological effects on various organisms. In plants, MSMA inhibits the activity of the enzyme photosystem II, which is essential for photosynthesis. This inhibition leads to the accumulation of reactive oxygen species in chloroplasts, ultimately resulting in plant death. In microorganisms, MSMA has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase, which is essential for energy production. This inhibition leads to the accumulation of lactic acid in cells, ultimately resulting in microorganism death. In humans, MSMA has been shown to have potential therapeutic effects in cancer treatment by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MSMA has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, MSMA also has several limitations, including its toxicity and potential environmental hazards. Therefore, caution must be taken when handling MSMA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MSMA. One potential direction is the investigation of its potential therapeutic effects in cancer treatment. Another potential direction is the development of safer and more environmentally friendly herbicides and fungicides based on the mechanism of action of MSMA. Moreover, the study of MSMA can provide insights into the biochemical and physiological effects of oxidative stress in cells.
Wissenschaftliche Forschungsanwendungen
MSMA has been used in various scientific research studies due to its ability to inhibit the growth of plants and microorganisms. It has been studied for its potential use as a herbicide and fungicide in agriculture. MSMA has also been used as a tool in environmental studies to investigate the effects of herbicides on ecosystems. Moreover, MSMA has been studied for its potential therapeutic effects in cancer treatment.
Eigenschaften
IUPAC Name |
2-[3-(methanesulfonamidomethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-17(14,15)11-6-8-3-2-4-9(5-8)16-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOIDGHXJTWCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)


![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
